5-Hydroxyesomeprazole

Drug Metabolism Pharmacogenomics Bioanalysis

Procure the chirally pure 5-Hydroxyesomeprazole (CAS 358675‑51‑1), not a racemic hydroxyomeprazole. This (S)‑enantiomer is the exclusive CYP2C19‑mediated metabolite of esomeprazole and the only specific plasma biomarker for CYP2C19 phenotyping. It is essential for ANDA bioequivalence studies, therapeutic drug monitoring, and as Esomeprazole Impurity 33/120 in ICH‑compliant quality control. Using incorrect isomers confounds pharmacokinetic modeling and invalidates regulatory submissions. Ensure your analytical method specificity by ordering this exactly defined standard.

Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
CAS No. 358675-51-1
Cat. No. B3061052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyesomeprazole
CAS358675-51-1
Molecular FormulaC16H17N3O3S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O
InChIInChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/t23-/m0/s1
InChIKeyTWXDTVZNDQKCOS-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyesomeprazole (CAS 358675-51-1): A Critical Esomeprazole Metabolite Reference Standard for Analytical and Pharmacogenetic Studies


5-Hydroxyesomeprazole (CAS 358675-51-1), also known as 5'-O-desmethylomeprazole, is a chiral, pharmacologically inactive metabolite formed primarily via CYP2C19-mediated 5-hydroxylation of the proton pump inhibitor (PPI) esomeprazole [1]. As a key determinant in the metabolic clearance of esomeprazole, this compound is an essential analytical reference standard for bioequivalence studies, therapeutic drug monitoring, and CYP2C19 pharmacogenomic research .

Why 5-Hydroxyesomeprazole (CAS 358675-51-1) Cannot Be Replaced by Other Omeprazole Metabolites in Critical Applications


Procurement of a generic 'hydroxyomeprazole' is insufficient due to the critical stereochemical and regioisomeric specificity of 5-Hydroxyesomeprazole. Unlike its R-enantiomer counterpart or the parent drug, this compound is the exclusive chiral product of CYP2C19 metabolism of the S-isomer (esomeprazole) [1]. Furthermore, the hydroxylation position (5'-O) differentiates it from the sulfone metabolite (a CYP3A4 product), making it the sole specific biomarker for CYP2C19 activity in patients receiving esomeprazole [2]. Utilizing the incorrect isomer or a racemic mixture would confound pharmacokinetic modeling, invalidate CYP2C19 phenotyping assays, and fail to meet the strict identity requirements for impurity profiling in generic drug applications [3].

Quantitative Differentiation of 5-Hydroxyesomeprazole (CAS 358675-51-1) as an Analytical Standard and Metabolic Probe


Exclusive CYP2C19-Dependent Formation and Stereoselectivity as a Specific Esomeprazole Biomarker

5-Hydroxyesomeprazole is exclusively formed from esomeprazole by CYP2C19, whereas the sulfone metabolite is primarily generated by CYP3A4. In human liver microsomes, the intrinsic formation rate of the 5-hydroxy metabolite from esomeprazole is 3.4-fold lower compared to the formation rate from (R)-omeprazole [1]. This stereoselective metabolism is crucial, as the sum of intrinsic clearances for all three metabolites of esomeprazole is one-third that of (R)-omeprazole, explaining its distinct pharmacokinetic profile and lower overall clearance in vivo [2].

Drug Metabolism Pharmacogenomics Bioanalysis

Validated LC-MS/MS Bioanalytical Method with Defined Quantitative Ranges

A validated LC-MS/MS method for simultaneous quantification of esomeprazole, 5-hydroxyesomeprazole, and omeprazole sulfone in 25 µL of human, rat, or dog plasma has been established. The linearity range for 5-hydroxyesomeprazole was 20–4000 nmol/L, while the ranges for esomeprazole and omeprazole sulfone were both 20–20,000 nmol/L [1]. Extraction recoveries were between 80-105% for all analytes, with intra- and inter-day imprecision <9.5% and accuracy between 97.7% and 100.1% [2].

Bioanalysis Method Validation LC-MS/MS

Pharmacokinetic Differentiation: Metabolite Cmax and AUC in Clinical Context

Following a single oral dose of esomeprazole, the parent drug achieves a Cmax of approximately 6.1 µmol/L (approximately 2000 ng/mL) within 1.9 hours and is rapidly eliminated with a half-life of 2.1 hours [1]. 5-Hydroxyesomeprazole, being a downstream metabolite, is expected to have a lower Cmax and a distinct Tmax. In contrast to the parent drug, the formation of 5-hydroxyesomeprazole is highly dependent on CYP2C19 activity, which is genetically polymorphic. For instance, in CYP2C19 poor metabolizers, the exposure (AUC) of esomeprazole is increased by approximately 17% compared to extensive metabolizers, which directly impacts the systemic levels of its 5-hydroxy metabolite [2].

Pharmacokinetics Clinical Pharmacology Bioequivalence

Defined Identity and Purity as a Pharmaceutical Impurity Reference Standard

5-Hydroxyesomeprazole is specifically cataloged and supplied as a certified pharmaceutical impurity standard (Esomeprazole Impurity 33 or Impurity 120) with a defined purity of 98% (HPLC) [1]. This contrasts with other hydroxy metabolites or sulfone derivatives which may not be available with the same level of characterization and traceability. The compound is provided with comprehensive analytical documentation (e.g., Certificate of Analysis, NMR, HPLC) to support method validation and regulatory compliance in ANDA filings .

Pharmaceutical Analysis Quality Control Impurity Profiling

Targeted Applications for 5-Hydroxyesomeprazole (CAS 358675-51-1) Based on Evidence


CYP2C19 Phenotyping and Pharmacogenomic Research

As the primary CYP2C19-dependent metabolite of esomeprazole, 5-Hydroxyesomeprazole is used as a specific plasma biomarker to determine CYP2C19 phenotype (e.g., EM, IM, PM) in subjects receiving esomeprazole. Its formation is stereoselective and directly correlates with CYP2C19 activity, making it a superior probe compared to non-specific markers. Measurement of its plasma concentration or its ratio to the parent drug provides a functional readout of enzyme activity [1]. This is critical for studies investigating gene-drug interactions and personalized PPI dosing [2].

Bioequivalence and Pharmacokinetic Studies of Esomeprazole Formulations

5-Hydroxyesomeprazole is an essential analyte in bioequivalence studies for generic esomeprazole products. Regulatory agencies require the quantification of major metabolites in plasma to establish pharmacokinetic comparability. The validated LC-MS/MS method, with its defined linearity range of 20-4000 nmol/L, enables the accurate and precise measurement required for ANDA submissions [3]. Its use ensures that the metabolic profile of the test formulation matches that of the reference listed drug, a key parameter in demonstrating therapeutic equivalence.

Pharmaceutical Impurity Profiling and Quality Control

As a known and specified impurity (Esomeprazole Impurity 33/120), 5-Hydroxyesomeprazole is used as a reference standard in the quality control of esomeprazole active pharmaceutical ingredient (API) and finished drug products. Its use in HPLC/LC-MS methods allows for the identification, quantitation, and control of this specific degradant/metabolite in pharmaceutical batches, ensuring compliance with ICH guidelines on impurities and USP/EP monographs [4].

In Vitro Drug-Drug Interaction (DDI) Studies

This compound is used as an analytical standard in in vitro assays (e.g., human liver microsomes, recombinant CYP enzymes) to assess the potential of new chemical entities to inhibit CYP2C19. By monitoring the formation of 5-Hydroxyesomeprazole from esomeprazole in the presence and absence of a test article, researchers can quantitatively determine the IC50 or Ki for CYP2C19 inhibition. This data is crucial for predicting clinical DDI risks early in drug development [5].

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